1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
Description
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 4-methylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 4-isopropylphenyl group.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)16-6-8-17(9-7-16)21-23-22(27-24-21)18-12-20(26)25(13-18)19-10-4-15(3)5-11-19/h4-11,14,18H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFBXXGISRDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the pyrrolidin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that compound 1 exhibits several biological activities, including:
Anticancer Properties
Compound 1 has shown promise in inhibiting the proliferation of various cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
These results suggest that compound 1 may serve as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, compound 1 has been investigated for its anti-inflammatory effects. Studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in various models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy and potential applications of compound 1:
Case Study on MCF-7 Cells
A study reported that treatment with compound 1 led to a significant decrease in cell viability and an increase in apoptotic markers after 24 hours.
In Vivo Studies
Animal models treated with compound 1 exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy.
Pharmacokinetics
Research indicated favorable pharmacokinetic properties for compound 1, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its oxadiazole and pyrrolidinone substitutions. Key analogs include:
- Lipophilicity : The isopropyl group (logP ~3.5 predicted) balances lipophilicity better than polar pyridinyl () or highly lipophilic octyloxy ().
Physicochemical Properties
Molecular weights and substituent-driven properties vary significantly:
- Water Solubility : Polar substituents (e.g., pyridinyl in BJ50636) improve solubility compared to alkyl/aryl groups.
Computational Insights
- Density Functional Theory (DFT) : Studies () show that exact exchange terms improve thermochemical accuracy, critical for modeling oxadiazole reactivity and binding .
- Hardness/Softness () : The isopropyl group’s inductive effects may increase molecular hardness (η = ½(I–A)), favoring interactions with soft biological nucleophiles .
Biological Activity
1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidinone core linked to an oxadiazole moiety and substituted aromatic rings. The IUPAC name reflects its intricate design, which may contribute to its biological properties.
Anticancer Activity
Recent studies have suggested that compounds with oxadiazole and pyrrolidine structures exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.
- Case Studies : In vitro studies demonstrated that compounds with similar structures led to reduced viability in breast cancer cell lines (IC50 values < 10 µM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for various strains.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic processes.
Research Findings
| Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (breast) | < 10 µM | |
| Antimicrobial (Gram+) | 15 µg/mL | |
| Antimicrobial (Gram-) | 30 µg/mL |
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the binding interactions between this compound and target proteins involved in disease processes. These simulations help in understanding the conformational stability and interaction energies, which are crucial for predicting biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-methylphenyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:
Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux in solvents like toluene or DMF, catalyzed by nickel perchlorate .
Pyrrolidinone coupling : Amide bond formation or nucleophilic substitution under inert atmospheres.
- Key parameters :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and hydrogen-bonding networks .
- Thermal analysis (DSC/TGA) : Assess decomposition temperatures to infer stability .
Q. How can computational tools predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates:
- Electrostatic potential surfaces (Multiwfn software) to identify nucleophilic/electrophilic sites .
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer behavior .
- Solvent effects : Use PCM models in Gaussian or ORCA to simulate solvation energies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with modified oxadiazole (e.g., chloro, methoxy) or pyrrolidinone (e.g., ethyl, fluoro) groups.
- Biological assays : Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity) using dose-response curves (IC50 determination).
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronegativity with bioactivity .
Q. What mechanistic insights can be gained from studying the cyclization step in its synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps.
- Isotopic labeling : Use 15N-labeled amidoximes to track nitrogen migration during oxadiazole formation.
- DFT transition-state modeling : Identify intermediates and activation energies using Gaussian .
Q. How can contradictory bioactivity data across similar compounds be resolved?
- Methodological Answer :
- Meta-analysis : Compile data from analogues (e.g., 4-[3-(3-chlorophenyl)-oxadiazolyl]pyrrolidinones) and adjust for variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity .
- Molecular docking : Compare binding poses in target proteins (e.g., using AutoDock Vina) to explain potency differences.
- Solubility correction : Normalize activity data using measured logP values to account for bioavailability .
Q. What advanced computational methods can elucidate electron density distributions in this compound?
- Methodological Answer :
- QTAIM analysis (Multiwfn): Map bond critical points and Laplacian profiles to assess covalent vs. ionic bonding .
- Electron Localization Function (ELF) : Visualize lone pairs and σ/π orbitals to predict regioselectivity in reactions .
- NCI plots : Non-covalent interaction analysis reveals steric clashes or π-stacking tendencies .
Q. How do polymorphism and crystal packing affect its biological activity?
- Methodological Answer :
- Crystallographic screening : Grow crystals in varied solvents (e.g., methanol vs. acetonitrile) and compare unit cell parameters using SHELXL .
- Dissolution rate testing : Use USP Apparatus II to correlate polymorphic forms with bioavailability.
- Thermodynamic stability : Calculate lattice energies via PIXELC software to rank polymorph stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
